Diphenylpyraline Hydrochloride

Antihistamine Allergy Receptor Pharmacology

Procure Diphenylpyraline Hydrochloride (CAS 132-18-3) for its non-substitutable polypharmacology: it uniquely combines potent H1 antagonism (Ki=4.1 nM), strong antimuscarinic activity (Ki=0.84 nM), and validated DAT inhibition. Unlike generic antihistamines, this profile enables distinct applications—from dissecting dopamine-mediated neurocircuitry without reward confounds to calibrating receptor binding assays across a broad affinity range, and benchmarking hERG liability (IC50=0.8 µM). As an off-patent API with established safety and a broad supplier network, it offers a cost-effective, low-risk starting point for formulation development.

Molecular Formula C19H24ClNO
Molecular Weight 317.9 g/mol
CAS No. 132-18-3
Cat. No. B1670737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylpyraline Hydrochloride
CAS132-18-3
Synonyms4-diphenylmethoxy-1-methylpiperidine
diphenylpyraline
diphenylpyraline hydrochloride
diphenylpyraline maleate (2:1)
Lergobine
Molecular FormulaC19H24ClNO
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H
InChIKeyLPRLDRXGWKXRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>47.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diphenylpyraline Hydrochloride: Scientific and Industrial Procurement Evidence


Diphenylpyraline hydrochloride (CAS 132-18-3) is a first-generation H1 histamine receptor antagonist belonging to the diphenylpiperidine class [1]. It is a sedating antihistamine with potent antimuscarinic properties, used in the symptomatic relief of allergic rhinitis, hay fever, and pruritic skin disorders [2]. Beyond its antihistaminic activity, diphenylpyraline exhibits a unique neuropharmacological profile, functioning as a dopamine reuptake inhibitor and producing psychostimulant effects [3]. These distinguishing features, coupled with its off-patent status, position diphenylpyraline hydrochloride as a cost-effective and scientifically intriguing compound for a range of research and industrial applications.

Why Interchanging Diphenylpyraline Hydrochloride with Other First-Generation Antihistamines Fails


While numerous first-generation antihistamines share a common H1 antagonism mechanism, diphenylpyraline hydrochloride cannot be considered a generic substitute due to its distinct polypharmacology. Unlike many in-class compounds, diphenylpyraline exhibits a uniquely potent antimuscarinic affinity (Ki = 0.84 nM) and a pronounced dopamine transporter (DAT) inhibition profile [1]. These properties are not uniform across the class. For instance, compounds like promethazine and diphenhydramine possess different H1:muscarinic selectivity ratios and varying degrees of CNS penetration and psychostimulant liability [2]. Consequently, substituting diphenylpyraline with a seemingly similar H1 antagonist in a research protocol would introduce significant and unaccounted-for confounding variables, particularly in studies involving neurological function, behavior, or off-target drug interactions. The following evidence demonstrates precisely where diphenylpyraline diverges from its closest analogs.

Diphenylpyraline Hydrochloride: Quantified Differentiation Evidence


Potent H1 Antagonism with a Distinct Affinity Profile Among First-Generation Antihistamines

Diphenylpyraline demonstrates a high affinity for the histamine H1 receptor, but its binding constant (Ki) is quantitatively distinct from other common first-generation antihistamines. In a direct comparative radioligand binding assay using 3H-mepyramine, diphenylpyraline exhibited a Ki of 4.1 nM, placing it in a specific efficacy tier [1]. This is approximately 8.5-fold more potent than diphenhydramine (Ki = 35 nM) but less potent than promethazine and mepyramine (Ki = 1.4 nM each) [1]. This intermediate affinity can be a critical selection factor for researchers requiring a specific level of H1 blockade without the maximal potency (and associated side effect profile) of the strongest binders.

Antihistamine Allergy Receptor Pharmacology

High-Affinity Muscarinic Antagonism: A Class-Level Distinction from Non-Sedating Antihistamines

A key differentiator for diphenylpyraline within the antihistamine class is its potent antimuscarinic activity. It binds to muscarinic acetylcholine receptors with a Ki of 0.84 nM . This places it in a subgroup of first-generation H1 antagonists with high muscarinic affinity (Ki range 5.0-38 nM), which also includes cyproheptadine and promethazine [1]. This is in stark contrast to a second group of antihistamines, such as mepyramine and terfenadine, which exhibit low affinity (Ki = 3,600-30,000 nM) [1]. This >4000-fold difference in antimuscarinic potency is a critical factor in selecting an antihistamine with a specific CNS side effect profile.

Anticholinergic Muscarinic Receptors CNS Pharmacology

Dopamine Transporter (DAT) Inhibition: A Unique Polypharmacological Profile

Diphenylpyraline hydrochloride is unique among many first-generation antihistamines for its demonstrated activity as a dopamine reuptake inhibitor. Voltammetry studies in mouse nucleus accumbens slices show that DPP (10 µM) markedly inhibits dopamine uptake, resulting in a 20-fold increase in the apparent Km for dopamine uptake with no change in Vmax [1]. In vivo, systemic administration (5-10 mg/kg, i.p.) elevates extracellular dopamine levels by approximately 200% in the mouse nucleus accumbens and induces locomotor activation [REFS-1, REFS-2]. While this effect is comparable to cocaine in some respects, DPP notably failed to produce significant conditioned place preference, a measure of drug reward [3].

Dopamine Psychostimulant Neuropharmacology Addiction Research

Moderate CYP2D6 and hERG Channel Inhibition: A Defined Off-Target Profile

The safety and interaction potential of a compound are critical selection criteria. Diphenylpyraline hydrochloride exhibits quantifiable off-target activity at the hERG potassium channel (IC50 = 0.8 µM) and the drug-metabolizing enzyme CYP2D6 (IC50 = 5.4 µM) . This profile is distinct from many second-generation antihistamines, which are often engineered for higher selectivity and lower cardiotoxicity risk. For example, terfenadine, a second-generation antihistamine, is a very potent hERG blocker (IC50 = 204 nM), which led to its market withdrawal due to cardiac arrhythmias [1]. Diphenylpyraline's hERG IC50 is approximately 4-fold higher (less potent) than terfenadine's.

Cardiotoxicity Drug-Drug Interactions ADME-Tox Safety Pharmacology

Clinical Efficacy in Pediatric Common Cold: A Placebo-Controlled Demonstration of Symptom Relief

In a randomized, double-blind, placebo-controlled clinical trial involving 100 children aged 6-24 months, a combination of buphenine, aminophenazone, and diphenylpyraline hydrochloride demonstrated superior efficacy in resolving common cold symptoms compared to placebo [1]. The study reported a significant difference between groups in the resolution of rhinorrhea and sneezing, with better outcomes observed in the diphenylpyraline-containing treatment arm. No adverse events were observed [1].

Pediatrics Common Cold Clinical Trial Symptom Management

Off-Patent Status with Global Supplier Availability

Diphenylpyraline hydrochloride is a generic pharmaceutical ingredient with no active US patents and an approval date prior to 1982 [1]. There are 74 known API vendors globally, indicating a robust and competitive supply chain [1]. This contrasts with many newer, patent-protected second- and third-generation antihistamines (e.g., bilastine, rupatadine) that may be subject to exclusivity periods, single-source suppliers, or higher costs due to branded manufacturing. The original composition-of-matter patent, US2479843, expired decades ago [2].

Procurement Supply Chain Cost-Effectiveness Intellectual Property

Diphenylpyraline Hydrochloride: Recommended Research and Industrial Application Scenarios


Neuroscience Tool Compound for Dopamine and Psychostimulant Studies

Diphenylpyraline hydrochloride is an invaluable tool compound for neuroscience research, specifically for studying the dopamine system. Its validated activity as a dopamine reuptake inhibitor that elevates extracellular dopamine levels without producing conditioned place preference [1] makes it ideal for dissecting the neurocircuitry of reward, locomotion, and psychostimulant action. It serves as a unique control or comparator for cocaine and other DAT inhibitors, allowing researchers to separate dopamine transporter effects from the rewarding properties associated with addiction.

Reference Standard for H1 and Muscarinic Receptor Binding Assays

Given its well-defined and intermediate binding affinities for both histamine H1 (Ki = 4.1 nM) [1] and muscarinic acetylcholine receptors (Ki = 0.84 nM) [2], diphenylpyraline hydrochloride is an excellent reference standard or pharmacological control in receptor binding and functional assays. Its profile, which is quantitatively distinct from both low-affinity (e.g., mepyramine) and high-affinity (e.g., promethazine) comparators, allows for the calibration and validation of assay systems across a broad range of receptor pharmacology studies.

ADME-Tox Profiling and Cardiotoxicity Screening

The quantified inhibition of CYP2D6 (IC50 = 5.4 µM) and the hERG channel (IC50 = 0.8 µM) [1] make diphenylpyraline a valuable positive control or reference compound in early-stage drug discovery for ADME-Tox profiling and safety pharmacology. Its moderate hERG activity, less potent than the withdrawn drug terfenadine, provides a useful benchmark for evaluating the cardiotoxicity risk of new chemical entities, particularly within the antihistamine or CNS-active compound space.

Cost-Effective Active Pharmaceutical Ingredient (API) for Formulation Research

For industrial formulation science and generic drug development, diphenylpyraline hydrochloride's off-patent status and broad supplier network [1] make it a highly cost-effective and low-risk API. It is an ideal candidate for studying extended-release formulations, novel drug delivery systems, or fixed-dose combinations, where the primary focus is on manufacturing process development rather than the discovery of a new molecular entity. The well-established safety and efficacy profile reduces regulatory hurdles for such development projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylpyraline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.